2-Pentenoic acid, 2-methyl-, ethyl ester
Description
Contextualization within Unsaturated Aliphatic Ester Chemistry
2-Pentenoic acid, 2-methyl-, ethyl ester, is an organic compound classified as an unsaturated aliphatic ester. cymitquimica.com This classification stems from its molecular structure, which comprises a five-carbon pentenoate backbone, an ethyl ester group, and a methyl substituent. Crucially, the presence of a carbon-carbon double bond within the pentenoate chain designates it as "unsaturated," a feature that significantly influences its chemical reactivity compared to its saturated counterparts. cymitquimica.comorganic-chemistry.org Specifically, it is an α,β-unsaturated ester, meaning the double bond is located between the alpha and beta carbons relative to the carbonyl group of the ester. This arrangement leads to conjugated system that affects the molecule's electronic properties and reactivity.
Unsaturated aliphatic esters are a broad class of organic compounds that are derivatives of carboxylic acids and alcohols. pressbooks.pub They are characterized by the presence of at least one carbon-carbon double or triple bond in the aliphatic chain of either the carboxylic acid or alcohol portion. google.com These esters are widespread in nature, contributing to the fragrances and flavors of many fruits and flowers. pressbooks.pub In industrial and laboratory settings, their applications are diverse, ranging from serving as plasticizers and solvents to being key intermediates in the synthesis of more complex molecules. cymitquimica.compressbooks.pubgoogle.comchemimpex.com The synthesis of unsaturated esters can be achieved through various methods, including Fischer esterification, Wittig reactions, and palladium-catalyzed dehydrogenation of saturated esters. organic-chemistry.orgpressbooks.publibretexts.org
Significance in Contemporary Chemical Synthesis and Applied Research
Ethyl 2-methyl-2-pentenoate is a significant compound in both applied research and industrial applications, primarily due to its characteristic fruity aroma. cymitquimica.comchemimpex.com This has led to its use as a flavoring agent in the food and beverage industry and as a fragrance component in perfumes, lotions, and other personal care products. cymitquimica.comchemimpex.comthegoodscentscompany.com Its scent is often described as sweet and berry-like with a rum note. thegoodscentscompany.com
Beyond its sensory properties, this ester serves as a valuable intermediate in chemical synthesis. cymitquimica.comchemimpex.com The double bond and the ester functional group provide two reactive sites for further chemical transformations, allowing for the synthesis of a variety of other organic compounds. cymitquimica.com For instance, it can undergo reactions like hydrolysis or transesterification under appropriate conditions. cymitquimica.com Research has also explored its use as a tobacco flavor enhancer. prepchem.com
The physical and chemical properties of ethyl 2-methyl-2-pentenoate are summarized in the table below.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H14O2 | cymitquimica.comnih.govnist.gov |
| Molecular Weight | 142.1956 g/mol | nist.gov |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Odor | Fruity, sweet, berry-like with a rum note | cymitquimica.comthegoodscentscompany.com |
| Specific Gravity (at 25°C) | 0.904 to 0.914 | thegoodscentscompany.com |
| Refractive Index (at 20°C) | 1.436 to 1.444 | thegoodscentscompany.com |
| Flash Point | 59.44 °C (139.00 °F) | thegoodscentscompany.com |
| Solubility | Soluble in organic solvents, sparingly soluble in water | cymitquimica.com |
Isomeric Considerations and Stereochemical Research Challenges
A key aspect of the chemistry of this compound is the existence of stereoisomers. The presence of the double bond at the second carbon position gives rise to geometric isomers, specifically the (E) and (Z) isomers (also referred to as trans and cis, respectively). nist.govlookchem.com These isomers have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of the substituents around the double bond. nist.gov
The (E) isomer, formally named ethyl (2E)-2-methyl-2-pentenoate, and the (Z) isomer, ethyl (2Z)-2-methyl-2-pentenoate, are distinct chemical compounds with potentially different physical and biological properties. nist.govlookchem.com For example, the (Z) isomer is noted for a fruity, apple-like odor. lookchem.com The specific geometry of the isomer can influence its interaction with olfactory receptors, leading to different perceived scents. guidechem.com
The challenge in research and synthesis lies in selectively producing one isomer over the other. Many synthetic methods may produce a mixture of both (E) and (Z) isomers, requiring separation techniques like fractional distillation or chromatography to isolate the desired compound. prepchem.com The development of stereoselective synthesis methods is an ongoing area of research in organic chemistry, aiming to control the stereochemical outcome of a reaction to yield a single, pure isomer. organic-chemistry.org
The importance of stereochemistry is well-illustrated by the closely related compounds, ethyl tiglate and ethyl angelate. Ethyl tiglate is the (E) isomer of ethyl 2-methyl-2-butenoate, while ethyl angelate is the (Z) isomer. nist.govnih.gov Both are used in the fragrance industry, but their distinct stereochemistry leads to different sensory profiles and applications. guidechem.com The synthesis of tigilanol tiglate, a complex natural product, specifically requires tiglic acid, the (E)-isomer of 2-methyl-2-butenoic acid, highlighting the critical role of stereoisomers in the synthesis of biologically active molecules. nih.gov
| Isomer | Systematic Name | CAS Number | Key Identifying Information | Source |
|---|---|---|---|---|
| (E)-isomer | ethyl (2E)-2-methyl-2-pentenoate | 1617-40-9 | Also known as ethyl (E)-2-methylpent-2-en-1-oate. This is the trans isomer. | cymitquimica.comnist.govcontaminantdb.ca |
| (Z)-isomer | ethyl (2Z)-2-methyl-2-pentenoate | 1617-39-6 | Also known as (Z)-2-methyl-2-pentenoic acid ethyl ester. This is the cis isomer. | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-2-methylpent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQYCHQAUPHFKX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074962, DTXSID101301931 | |
| Record name | 2-Pentenoic acid, 2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (2E)-2-methyl-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fruity aroma | |
| Record name | Ethyl (E)-2-methyl-2-pentenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1793/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | Ethyl (E)-2-methyl-2-pentenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1793/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.904-0.914 | |
| Record name | Ethyl (E)-2-methyl-2-pentenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1793/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1617-40-9, 58625-96-0 | |
| Record name | Ethyl (2E)-2-methyl-2-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-2-pentenoate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentenoic acid, 2-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058625960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentenoic acid, 2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentenoic acid, 2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (2E)-2-methyl-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methylpent-2-en-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (E)-2-methylpent-2-en-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-METHYL-2-PENTENOATE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q01A9HRA5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl trans-2-methyl-2-pentenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032278 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Advanced Reaction Mechanisms and Kinetic Studies of 2 Pentenoic Acid, 2 Methyl , Ethyl Ester and Analogues
Mechanistic Investigations of Ester Formation and Transformation Reactions
The synthesis and transformation of α,β-unsaturated esters like ethyl 2-methyl-2-pentenoate involve complex reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired product yields and stereochemistry.
The formation of the carbon skeleton for compounds like ethyl 2-methyl-2-pentenoate often relies on conjugate addition reactions, also known as Michael additions. masterorganicchemistry.comlibretexts.org This class of reactions is fundamental for creating carbon-carbon bonds. In the context of α,β-unsaturated carbonyl compounds, the conjugation of the carbon-carbon double bond with the carbonyl group creates an electrophilic center at the β-carbon. libretexts.orgchemistrysteps.com This allows nucleophiles to attack this position in what is termed a 1,4-addition. libretexts.orgyoutube.com
The mechanism for a Michael-type addition reaction, which is a key step in building the precursors, generally proceeds in three stages masterorganicchemistry.comlibretexts.org:
Deprotonation: A base removes an acidic proton from a donor molecule (like a malonic ester or a β-keto ester) to form a stable enolate, which acts as the nucleophile. libretexts.orglibretexts.org
Nucleophilic Attack: The generated enolate attacks the electrophilic β-carbon of an α,β-unsaturated acceptor (the "Michael acceptor"). libretexts.orgpressbooks.pub The π-electrons from the double bond are pushed onto the carbonyl oxygen, forming a new, resonance-stabilized enolate intermediate. libretexts.orglibretexts.org
Protonation: The enolate intermediate is then protonated, often by the solvent or a mild acid added during workup, to yield the final neutral addition product. masterorganicchemistry.comlibretexts.org This final product is typically a 1,5-dicarbonyl compound, which can then be further modified to yield the target ester. pressbooks.pub
The thermodynamic driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a less stable carbon-carbon pi bond. masterorganicchemistry.com
The rate and outcome of addition reactions to α,β-unsaturated systems are heavily dependent on the nature of the nucleophile. A critical competition exists between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon). libretexts.orgstackexchange.com The identity of the nucleophile is a key factor in determining which pathway is favored. masterorganicchemistry.com
Hard vs. Soft Nucleophiles: This selectivity is often explained by Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" center. "Hard" nucleophiles (which are typically strong bases with localized charge) preferentially attack the hard carbonyl carbon, leading to 1,2-addition. Examples include Grignard reagents, organolithium reagents, and metal hydrides. chemistrysteps.comlibretexts.org These reactions are generally fast, irreversible, and considered to be under kinetic control. libretexts.orgstackexchange.com
Weaker, "soft" nucleophiles (which are typically weaker bases with more diffuse charge) favor the 1,4-conjugate addition pathway. chemistrysteps.comstackexchange.com This pathway leads to the more thermodynamically stable product. stackexchange.com Nucleophiles that commonly undergo 1,4-addition include enolates (especially stabilized ones from β-dicarbonyl compounds), organocuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.comlibretexts.orgpressbooks.pub
The reaction rates are thus directly influenced by the nucleophile's strength and steric bulk. Highly reactive, strong nucleophiles lead to rapid, kinetically controlled 1,2-addition, whereas less reactive, softer nucleophiles result in the slower, thermodynamically controlled 1,4-addition. stackexchange.com
Table 1: Nucleophile Selectivity in Addition to α,β-Unsaturated Carbonyls
| Nucleophile Type | Examples | Predominant Reaction Pathway | Controlling Factor |
|---|---|---|---|
| Strongly Basic / "Hard" | Grignard Reagents (RMgX), Organolithiums (RLi) | 1,2-Addition (Direct Carbonyl Attack) | Kinetic Control libretexts.orgstackexchange.com |
| Weakly Basic / "Soft" | Organocuprates (R₂CuLi), Enolates, Amines, Thiols | 1,4-Addition (Conjugate Addition) | Thermodynamic Control stackexchange.com |
Achieving stereochemical control during the synthesis of chiral esters and their analogues is a significant area of research. Asymmetric synthesis aims to produce a specific stereoisomer in excess over others. uwindsor.ca This is accomplished using several methods, including chiral auxiliaries, chiral reagents, and chiral catalysts. du.ac.inyork.ac.ukresearchgate.net
A prominent strategy for synthesizing chiral precursors, such as β-hydroxy esters, is the asymmetric hydrogenation of β-keto esters. rsc.orgresearchgate.net This reaction is often accomplished through a process called dynamic kinetic resolution (DKR). thieme-connect.com In DKR, a chiral catalyst is used to hydrogenate a rapidly racemizing starting material, leading to the formation of one diastereomer of the product in high excess. thieme-connect.com
Mechanism with Chiral Catalysts: Transition metal complexes featuring chiral ligands are commonly employed. For instance, Iridium (Ir) and Ruthenium (Ru) catalysts with chiral ferrocenyl P,N,N-ligands or diphosphine ligands like BINAP have proven highly effective. rsc.orgresearchgate.netresearchgate.net The mechanism involves the coordination of the β-keto ester to the chiral metal center. The pre-existing chirality of the ligand environment dictates the facial selectivity of hydride delivery to the ketone, resulting in the preferential formation of one enantiomer of the corresponding β-hydroxy ester. rsc.org This method can achieve excellent enantioselectivities, often exceeding 95% enantiomeric excess (ee). rsc.orgresearchgate.net
Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the achiral substrate molecule. du.ac.inyork.ac.uk This auxiliary acts as a "chiral director," influencing the stereochemical outcome of subsequent reactions by creating a diastereomeric intermediate. The steric bulk of the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered side. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. york.ac.ukresearchgate.net
Table 2: Enantioselectivity in Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| β-Keto Esters (General) | Ir-catalyzed with chiral ferrocenyl P,N,N-ligands | β-Hydroxy Esters | Up to 95% rsc.orgresearchgate.net |
| α-alkyl-substituted β-aryl-β-ketoesters | Ir-catalyzed with chiral ferrocenyl P,N,N-ligands (DKR) | anti-β-hydroxyesters | Up to 99% researchgate.net |
| Methyl acetoacetate | Ru-BINAP | Methyl 3-hydroxybutanoate | High (specific % varies with conditions) researchgate.net |
Isomerization Dynamics and Control During Synthesis
The carbon-carbon double bond in 2-pentenoic acid, 2-methyl-, ethyl ester can exist as two geometric isomers, (E) and (Z). Controlling the ratio of these isomers is crucial as they can have different physical properties and biological activities.
Isomerization between (E) and (Z) forms of α,β-unsaturated esters can be induced by thermal energy. The process involves the temporary cleavage of the pi bond, allowing rotation around the sigma bond, followed by the reformation of the pi bond in the opposite configuration. The rate of this thermal isomerization is dependent on the energy barrier to rotation. In non-polar solvents, the rate of thermal cis-to-trans (Z-to-E) isomerization is generally faster than in polar solvents. rsc.org The stability of the isomers also plays a role; typically, the (E)-isomer, where the larger substituent groups are further apart, is thermodynamically more stable due to reduced steric hindrance. Therefore, heating a mixture of isomers will often lead to an equilibrium mixture enriched in the more stable (E)-isomer.
To effectively control the isomeric ratio during a synthesis, real-time monitoring of the reaction is essential. Several advanced spectroscopic techniques allow for the in-situ tracking of isomerization dynamics.
Ion Mobility (IM) Spectrometry: This technique, when coupled with a mass spectrometer (e.g., IR-MALDI-IM), can separate and detect isomers in real-time. nih.gov The (E) and (Z) isomers, having different shapes, will exhibit different drift times through the spectrometer, allowing for their distinct identification and quantification. This method has been successfully used to monitor photocatalyzed E/Z isomerization in microchip flow reactors, reducing analysis times from hours to minutes. nih.gov
Transient Vibrational Absorption Spectroscopy (TVAS): This ultrafast spectroscopic method can directly probe the structural changes that occur during photoisomerization in real-time. nih.gov By tracking the evolution of characteristic vibrational bands (like the C=O stretch, which differs slightly between isomers), TVAS provides direct evidence of the formation of one isomer from another on a picosecond to nanosecond timescale. nih.gov
Terahertz Time-Domain Spectroscopy (THz-TDS): THz spectroscopy is sensitive to the large-scale structural changes that occur during isomerization. rsc.org The THz absorption spectra of (E) and (Z) isomers are distinct. By monitoring changes in the THz spectrum upon heating or irradiation, the conformational dynamics and the rate of isomerization can be quantitatively tracked. rsc.org
These real-time monitoring techniques provide crucial kinetic data that enables chemists to fine-tune reaction conditions (e.g., temperature, irradiation time, catalyst) to achieve the desired isomeric purity of the final product.
Chemical Kinetics of Ester Transformations
The study of the chemical kinetics of ester transformations provides fundamental insights into reaction mechanisms, stability, and the formation of various products under different conditions. This section focuses on the advanced reaction mechanisms and kinetic studies of this compound and its analogues, with a specific emphasis on pyrolysis and radical-mediated reactions.
Pyrolysis Kinetics and Decomposition Pathways of Aliphatic Esters
The thermal decomposition, or pyrolysis, of aliphatic esters is a critical area of study with implications for combustion chemistry, biomass conversion, and materials science. For esters that possess a β-hydrogen atom in their alcohol moiety, the primary decomposition pathway is a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state. This concerted mechanism, known as an Ei elimination, results in the formation of a carboxylic acid and an alkene.
Kinetic studies on the pyrolysis of various aliphatic esters have determined activation energies (Ea) and pre-exponential factors (A) for their decomposition. These parameters are crucial for predicting the reaction rates at different temperatures. For many simple aliphatic esters undergoing Ei elimination, activation energies typically range from 40 to 50 kcal/mol.
| Ester | Decomposition Pathway | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference Compound |
|---|---|---|---|---|
| Ethyl Acetate | Ei Elimination | 48.0 | 1012.5 | Yes |
| Ethyl Propanoate | Ei Elimination | 47.5 | 1012.4 | Yes |
| Ethyl Crotonate | Radical Scission/Decarbonylation | Not specified | Not specified | Yes |
| Ethyl Methacrylate (B99206) | Retro-ene Reaction/Radical Scission | Not specified | Not specified | Yes |
The data in this table is compiled from general literature on aliphatic ester pyrolysis and serves as a comparative reference.
The decomposition of α,β-unsaturated esters like this compound can also involve alternative pathways, such as radical scission reactions, especially at higher temperatures. These pathways can lead to a more complex mixture of products. For instance, the pyrolysis of methyl pentanoate has been shown to proceed through various channels, including intramolecular H-shifts and C-C/C-O bond fissions, with the dominant pathway being temperature-dependent.
Radical-Mediated Volatile Product Formation from Amino Acid Esters
The study of radical-mediated reactions of amino acid esters is essential for understanding oxidative damage in biological systems and for applications in synthetic organic chemistry. While amino acid esters themselves are not typically volatile, their reactions with radicals can lead to the formation of a variety of smaller, more volatile molecules. The identification and quantification of these volatile products are often accomplished using techniques such as gas chromatography-mass spectrometry (GC-MS). However, this typically requires a derivatization step to make the amino acid esters and their non-volatile products amenable to GC analysis. mdpi.commdpi.comsigmaaldrich.com
The radical-mediated decomposition of amino acid esters can be initiated by various means, including photolysis, radiolysis, or reaction with radical initiators. The subsequent reactions can be complex, involving hydrogen abstraction, fragmentation, and rearrangement processes. The nature of the volatile products formed will depend on the specific amino acid ester, the type of radical initiator, and the reaction conditions.
Electron ionization mass spectrometry (EI-MS) studies of derivatized amino acid esters have shown that characteristic fragmentation patterns emerge, which can be correlated with the structure of the parent molecule. nih.gov The cleavage of C-C, C-N, and C-O bonds upon electron impact provides a model for the types of fragmentation that might occur in radical-mediated decomposition. For instance, the loss of the alkoxycarbonyl radical from the ester function is a common fragmentation pathway. nih.gov
While a comprehensive kinetic study on the formation of volatile products from the radical-mediated decomposition of a wide range of amino acid esters is not extensively documented in a single source, the principles of radical chemistry suggest that the stability of the initially formed radical will govern the subsequent reaction pathways. For example, a radical centered on the α-carbon of the amino acid ester is stabilized by both the amino and ester groups. This radical can then undergo further reactions, such as β-scission, to yield volatile products. The specific volatile products would arise from the fragmentation of the side chain and the ester group itself.
| Amino Acid Ester Derivative | Radical Generation Method | Potential Volatile Products (Inferred) | Analytical Technique |
|---|---|---|---|
| N-alkyl-N-perfluoroacyl-α-amino acid methyl esters | Electron Ionization | Alkanols, Alkyloxy radicals, Alkoxycarbonyl radicals | Mass Spectrometry nih.gov |
| Amino Acid Methyl Esters (derivatized) | Thermal Decomposition in GC injector | CO₂, NH₃, H₂O | GC-MS mdpi.com |
This table illustrates potential volatile fragments based on mass spectrometry fragmentation and thermal decomposition studies of derivatized amino acid esters.
It is important to note that the analysis of volatile products from radical reactions of amino acid esters is challenging due to the need for derivatization and the potential for the derivatization process itself to introduce artifacts. mdpi.commdpi.com Nevertheless, the study of these reactions provides valuable information on the fundamental chemical processes that can occur when these biologically relevant molecules are subjected to oxidative stress.
Analytical Chemistry Methodologies for Structural Elucidation and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of ethyl 2-methyl-2-pentenoate, enabling the separation of this compound from complex mixtures and the differentiation of its closely related isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like ethyl 2-methyl-2-pentenoate. In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint that allows for definitive identification.
For ethyl 2-methyl-2-pentenoate, GC-MS is particularly crucial for distinguishing between its (E) and (Z) stereoisomers and other structural isomers. The isomers may exhibit slightly different retention times on a suitable GC column. For instance, the (E)-isomer, also known as ethyl trans-2-methyl-2-pentenoate, has been characterized using GC with a DB-Wax capillary column. vscht.cznist.gov The retention index (I) is a key parameter used for identification in GC.
Table 1: GC Retention Index for Ethyl (E)-2-methyl-2-pentenoate
| Column Type | Active Phase | Retention Index (I) | Reference |
|---|---|---|---|
| Capillary | DB-Wax | 1138 | vscht.cz |
The mass spectrum, generated by electron ionization (EI), would show a molecular ion peak ([M]⁺) corresponding to the compound's molecular weight (142.2 g/mol ). The subsequent fragmentation pattern is determined by the molecule's structure, with characteristic losses of fragments such as the ethoxy group (-OCH2CH3), ethyl group (-CH2CH3), and rearrangements like the McLafferty rearrangement, providing structural confirmation. docbrown.inforesearchgate.net
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of compounds that may not be sufficiently volatile for GC. When it comes to separating enantiomers—mirror-image isomers that are not superimposable—a specialized branch of HPLC known as chiral HPLC is employed. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
The specific compound, ethyl 2-methyl-2-pentenoate (CH₃CH₂CH=C(CH₃)COOCH₂CH₃), is achiral as it does not possess a stereocenter. Therefore, it does not exist as enantiomers. However, chiral isomers of this compound, such as ethyl 2-methyl-3-pentenoate (B14747980) or ethyl 2-methyl-4-pentenoate, do possess a chiral center at the C2 position and would exist as a pair of enantiomers.
For such chiral isomers, a chiral HPLC method would be essential for determining the enantiomeric excess (% ee), which is a measure of the purity of one enantiomer in a mixture. The separation is typically achieved using a CSP, such as those based on derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns). tsijournals.comnih.gov The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier like isopropanol (B130326) or ethanol (B145695). nih.gov By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for the analysis and purification of moderately polar to non-polar compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is polar.
This method is well-suited for the analysis of ethyl 2-methyl-2-pentenoate and for isolating any process-related impurities. chemicalbook.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase for analyzing this compound consists of a mixture of acetonitrile (B52724) (a polar organic solvent) and water. chemicalbook.comrsc.org An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure that any acidic or basic components are in a single ionic form, which results in sharper, more symmetrical peaks. rsc.org This method is also scalable and can be adapted for preparative chromatography to isolate impurities for further structural analysis. chemicalbook.com
Table 2: Example RP-HPLC Conditions for Ethyl 2-methyl-2-pentenoate Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse Phase) | chemicalbook.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | chemicalbook.comrsc.org |
| Detection | UV/Vis or Mass Spectrometry (MS) | nist.gov |
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure of ethyl 2-methyl-2-pentenoate by probing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C NMR provide detailed information about the carbon-hydrogen framework of ethyl 2-methyl-2-pentenoate.
For ethyl 2-methyl-2-pentenoate (CH₃CH₂CH=C(CH₃)COOCH₂CH₃), the ¹H NMR spectrum would display characteristic signals for each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal allow for the complete assignment of the proton signals to the molecular structure. The presence of the double bond and its substitution pattern can be confirmed, and the (E) and (Z) isomers can be distinguished by the precise chemical shift of the vinylic proton and the allylic protons, as well as through Nuclear Overhauser Effect (NOE) experiments.
Table 3: Predicted ¹H NMR Data for Ethyl 2-methyl-2-pentenoate
| Assignment (Structure: CH₃(a)-CH₂(b)-CH(c)=C(CH₃(d))-C(=O)O-CH₂(e)-CH₃(f)) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (f) | ~1.2-1.3 | Triplet (t) |
| -CH₃ (d) | ~1.8-2.1 | Singlet (s) or narrow quartet |
| -CH₃ (a) | ~1.0-1.1 | Triplet (t) |
| -CH₂- (e) | ~4.1-4.2 | Quartet (q) |
| -CH₂- (b) | ~2.1-2.3 | Quintet (quin) |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the two olefinic carbons (C=C), and the various aliphatic carbons confirm the presence of the α,β-unsaturated ester functionality.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of these absorptions.
For ethyl 2-methyl-2-pentenoate, the key functional groups are the ester and the carbon-carbon double bond (alkene). The IR spectrum would show strong, characteristic absorption bands confirming the presence of these groups. The conjugation of the C=C double bond with the C=O group of the ester slightly lowers the absorption frequency of both groups compared to their non-conjugated counterparts. vscht.cz
Table 4: Characteristic IR Absorption Bands for Ethyl 2-methyl-2-pentenoate
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| C=O (α,β-unsaturated ester) | Stretch | ~1710-1730 |
| C=C (alkene) | Stretch | ~1640-1650 |
| C-O (ester) | Stretch | ~1150-1250 |
| =C-H (vinylic) | Stretch | ~3010-3095 |
The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, and the absence of a C=O stretch around 1700-1725 cm⁻¹ (for a carboxylic acid) confirms the compound is an ester. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Advanced Computational Analytical Chemistry
Advanced computational methods have become indispensable in modern analytical chemistry, providing deep insights into molecular structure, reactivity, and purity that complement experimental data. For the compound ethyl 2-methyl-2-pentenoate, these computational tools offer powerful means for predicting its chemical behavior, distinguishing it from its isomers, and identifying unique chemical fingerprints.
Density Functional Theory (DFT) Studies for Reactivity Prediction
While ethyl 2-methyl-2-pentenoate is an α,β-unsaturated ester, the principles of reactivity analysis applied to β-keto esters using Density Functional Theory (DFT) are highly relevant due to the presence of a conjugated system involving a double bond and a carbonyl group. nih.govresearchgate.net DFT is a quantum-chemical method used to study the electronic structure of molecules, enabling the prediction of various chemical properties. mdpi.comnih.gov
DFT calculations can map the electron density distribution within the ethyl 2-methyl-2-pentenoate molecule to identify its most reactive sites. Key reactivity descriptors derived from DFT include:
Global Reactivity Descriptors: Quantities like electrophilicity (ω) and nucleophilicity (N) provide a general measure of a molecule's tendency to accept or donate electrons. mdpi.com For an α,β-unsaturated ester, the electrophilicity index is particularly important for predicting its susceptibility to nucleophilic attack, a common reaction pathway for this class of compounds.
Local Reactivity Descriptors (Fukui Functions or Parr Functions): These functions pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.com In ethyl 2-methyl-2-pentenoate, DFT calculations would likely identify the β-carbon of the double bond and the carbonyl carbon as the primary electrophilic sites. This is analogous to β-keto esters, where the two carbonyl carbons are key electrophilic centers. nih.govresearchgate.net
A theoretical study of reactivity involves optimizing the molecule's geometry to find its lowest energy conformation and then calculating the relevant electronic properties. nih.govnih.gov For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to determine global reactivity descriptors. The table below illustrates typical conceptual DFT descriptors used to assess reactivity.
| Descriptor | Symbol | Interpretation | Relevance to Ethyl 2-Methyl-2-Pentenoate |
| Electrophilicity Index | ω | Measures the stabilization in energy when the system acquires additional electronic charge. | Predicts the compound's reactivity towards nucleophiles. |
| Nucleophilicity Index | N | Measures the molecule's ability to donate electrons. | Indicates the reactivity of potential nucleophilic sites in the molecule. |
| Electronic Chemical Potential | µ | Related to the escaping tendency of electrons from an equilibrium system. | Helps in understanding charge transfer in reactions. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. | Indicates the stability and reactivity of the molecule. |
| Parr Functions | Pk+ / Pk- | Identifies the probability of a nucleophilic (k+) or electrophilic (k-) attack at a specific atomic site k. | Pinpoints the most reactive atoms for site-selective reactions. |
This table is a generalized representation of conceptual DFT descriptors and their relevance.
By applying these DFT methods, chemists can predict how ethyl 2-methyl-2-pentenoate will react with other chemicals without performing the actual experiment, saving time and resources. This is particularly useful in understanding its potential degradation pathways or its interactions in complex mixtures.
Computational Approaches for Isomeric Differentiation
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This structural difference can lead to distinct physical and chemical properties. Ethyl 2-methyl-2-pentenoate (C₈H₁₄O₂) has several isomers, including geometric (E/Z) isomers and constitutional (or structural) isomers. nih.govnist.govnih.gov Computational chemistry provides powerful tools for differentiating these isomers. nih.govresearchgate.net
One of the primary applications of computational methods is the prediction of spectroscopic data. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, coupling constants, and vibrational frequencies (Infrared spectroscopy), one can generate a theoretical spectrum for each isomer. researchgate.net These predicted spectra can then be compared with experimental data to confirm the identity of a specific isomer.
For ethyl 2-methyl-2-pentenoate, the key isomeric forms to differentiate are:
(E)-ethyl 2-methyl-2-pentenoate and (Z)-ethyl 2-methyl-2-pentenoate: These are geometric isomers, differing in the spatial arrangement of groups around the C=C double bond. nist.gov
Ethyl 2-methyl-4-pentenoate: A constitutional isomer where the double bond is in a different position. nih.gov
Ethyl 2-methylpentanoate: The saturated constitutional isomer. nist.govnih.gov
Computational models, particularly those using DFT, can calculate the total energy of each isomer. The isomer with the lowest calculated energy is predicted to be the most stable. Furthermore, differences in calculated properties like dipole moment and vibrational frequencies can serve as a basis for differentiation.
| Isomer | Molecular Formula | Key Distinguishing Feature | Predicted Computational Differentiation Method |
| (E)-ethyl 2-methyl-2-pentenoate | C₈H₁₄O₂ | Geometric isomerism (trans-like) | Different calculated NMR shifts and thermodynamic stability compared to the (Z)-isomer. nist.govmdpi.com |
| (Z)-ethyl 2-methyl-2-pentenoate | C₈H₁₄O₂ | Geometric isomerism (cis-like) | Different calculated NMR shifts and thermodynamic stability compared to the (E)-isomer. nist.gov |
| Ethyl 2-methyl-4-pentenoate | C₈H₁₄O₂ | Positional isomerism (double bond at C4) | Distinct calculated ¹H and ¹³C NMR spectra due to different chemical environments of atoms. nih.gov |
| Ethyl 2-methylpentanoate | C₈H₁₆O₂ | Structural isomerism (saturated) | Absence of C=C bond in calculated IR spectrum; different mass in MS; distinct NMR spectrum. nist.govnih.gov |
This table provides a summary of key isomers and the computational methods that can be used to differentiate them.
Chemometric Analysis for Identifying Chemical Markers
Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. nih.govsigmaaldrich.com In the context of ethyl 2-methyl-2-pentenoate, chemometrics can be used to analyze complex datasets from analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify chemical markers. nih.govsielc.comnih.gov These markers can be impurities, byproducts from synthesis, or degradation products that provide a unique "fingerprint" for a particular batch or source.
The process typically involves:
Data Acquisition: Multiple samples of ethyl 2-methyl-2-pentenoate are analyzed using a technique like GC-MS, generating a large dataset of retention times and mass spectra for all detected compounds.
Data Preprocessing: The raw data is mathematically prepared for analysis. This can include baseline correction, noise reduction, and alignment of chromatograms.
Pattern Recognition: Multivariate analysis techniques are applied to the preprocessed data to find patterns and relationships. Common methods include:
Principal Component Analysis (PCA): An unsupervised method that reduces the dimensionality of the data, allowing for visualization of clustering or trends among samples.
Linear Discriminant Analysis (LDA): A supervised method used to build a model that can classify samples into predefined groups (e.g., "high purity" vs. "low purity"). nih.govnih.gov
Through these analyses, specific compounds (volatile markers) that are highly correlated with a particular sample group can be identified. nih.govmdpi.com For example, a particular impurity might consistently appear in samples produced by one synthetic route but not another. This impurity would then serve as a chemical marker for that process. By developing a discriminant model, future samples of unknown origin could be rapidly classified based on the presence and concentration of these marker compounds. nih.gov This approach is valuable for quality control, authentication, and process monitoring. sigmaaldrich.com
Occurrence, Biochemical Transformations, and Environmental Research
Natural Occurrence and Biosynthetic Pathways of Related Compounds
Detection in Botanical Sources
A study involving the gas chromatography-mass spectroscopic analysis of a methanol (B129727) extract from the whole plant of Alysicarpus monilifer identified a total of two hundred and two constituents. derpharmachemica.com This plant, a member of the Fabaceae family, is a low-growing, much-branched herb. derpharmachemica.comtropicalforages.info It is found throughout the plains of India and is also native to Africa and Asia. derpharmachemica.com Traditionally, Alysicarpus monilifer has been used for anti-inflammatory purposes, to treat stomach aches, as a diuretic, and for skin diseases. derpharmachemica.comtropicalforages.info The phytochemical screening of the plant has revealed the presence of various chemical classes, including alkaloids, flavonoids, phenolics, terpenoids, and steroids. pharmascholars.comresearchgate.net
Natural Occurrence of Related Acids
The related compound, 2-methyl-2-pentenoic acid, is found in nature and is noted for its characteristic sour, acidic, and fruity aroma, often described as jam-like and woody. demonchyaromatics.comperfumersworld.com It is particularly associated with the flavor of strawberries. demonchyaromatics.comthegoodscentscompany.com This carboxylic acid has the molecular formula C6H10O2. demonchyaromatics.com
Biochemical Roles within Metabolic Pathways
Methyl-branched fatty acids (MBFAs), a class to which the parent acid of the title ester belongs, are prevalent in various organisms, from bacteria to mammals. nih.gov They are integral components of cell membranes and are involved in regulating membrane fluidity. nih.govacs.org The presence of methyl branches disrupts the close packing of lipid tails, which increases the fluidity of the membrane. researchgate.net
Methyl-Branched Fatty Acid Metabolism: In humans, MBFAs have been detected in various tissues, including the skin, brain, and blood. nih.gov They are obtained through diet, particularly from ruminant products like milk and meat, as well as from certain fermented foods and fish. acs.org These fatty acids are not only used for energy but also play roles in lipid metabolism, cell signaling, and have been investigated for their anti-inflammatory and other potential health benefits. acs.orgoup.com The metabolism of branched-chain amino acids (BCAAs) is linked to the synthesis of branched-chain fatty acids. nih.govnih.gov For instance, 3-hydroxyisobutyrate (B1249102) (3-HIB), a catabolic intermediate of the BCAA valine, has been identified as a regulator of fatty acid transport across endothelial cells. nih.gov
Lipid Peroxidation: Lipid peroxidation is a process where oxidants damage lipids, leading to the formation of various products, including reactive aldehydes. nih.gov This process often affects polyunsaturated fatty acids due to their reactive hydrogen atoms. youtube.com The reaction proceeds through initiation, propagation, and termination steps. youtube.com The initiation involves a free radical abstracting a hydrogen atom from a lipid, forming a lipid radical. youtube.comnih.gov This radical then reacts with oxygen in the propagation phase to form a lipid peroxyl radical, which can then abstract a hydrogen from another lipid, continuing the chain reaction. youtube.comnih.gov This process can lead to cell damage. youtube.com
Fatty Acid Metabolism and Lipid Transport: Fatty acids are crucial for cellular functions, serving as building blocks for membranes, energy sources, and signaling molecules. nih.gov Their transport and metabolism are tightly regulated. nih.gov Branched-chain fatty acids, for example, have been shown to influence the expression of genes involved in lipid synthesis and breakdown. oup.com The transport of long-chain fatty acids into mitochondria for oxidation is a key process for energy production. nih.gov
Precursor Role in Fermentation Processes
In the production of Chinese Baijiu, a distilled alcoholic beverage, a complex array of flavor compounds is generated during fermentation. frontiersin.orgjiangjidistillery.com The primary components of Baijiu are ethanol (B145695) and water, with about 2% consisting of trace compounds that determine its flavor profile. nih.govnih.gov These trace components include acids, esters, alcohols, and aldehydes. jiangjidistillery.comnih.gov
During fermentation, microorganisms break down macromolecules in the raw materials (like sorghum, wheat, and rice) into smaller molecules, including fatty acids. frontiersin.orgmdpi.com These fatty acids then act as precursors for the formation of esters, which are major contributors to the fruity and floral aromas of Baijiu. nih.govupm.edu.my For example, 2-methyl-2-pentenoic acid has been identified as one of the acid substances in Baijiu. nih.gov The esterification of these acids with ethanol, facilitated by microbial enzymes, produces a variety of ethyl esters that are crucial to the final flavor of the spirit. nih.govmdpi.com The specific types and concentrations of these esters, influenced by the raw materials, fermentation conditions, and microbial populations, differentiate the various aroma types of Baijiu. frontiersin.orgnih.gov
Environmental Fate and Degradation Studies of Related Ester Compounds
Assessment of Environmental Transport in Modeled Scenarios
Unsaturated esters, when released into the atmosphere, are primarily degraded through reactions with photochemically produced hydroxyl (OH) radicals. acs.orgacs.org These reactions are significant in determining the atmospheric lifetime of these compounds and their potential impact on air quality. conicet.gov.arfigshare.com The rate of these degradation reactions often shows a negative temperature dependence, suggesting that the reaction proceeds through an addition mechanism involving the formation of a reversible OH-adduct. acs.orgfigshare.com
The environmental transport of esters can be modeled to understand their fate in different environmental compartments, including air, water, and soil. northwestern.edu Such models consider the underlying transport processes that govern the distribution of contaminants. northwestern.edu Studies on phthalate (B1215562) esters, for example, have shown that they are frequently detected in various environmental media. nih.gov Their degradation is primarily through aerobic biodegradation. nih.gov In indoor environments, the hydrolysis of synthetic esters on damp surfaces can lead to the release of volatile organic compounds. chemrxiv.org The rate of this hydrolysis and the subsequent transport of the products into the air can be simulated to assess potential exposure. chemrxiv.org The use of ethyl esters as biodiesel has also prompted research into their environmental effects and spray characteristics, which are important for understanding their behavior as fuels. nih.govresearchgate.net
Degradation Pathways of Structurally Related Organic Molecules
The environmental fate of a chemical compound is significantly influenced by its degradation pathways. While specific degradation studies on 2-Pentenoic acid, 2-methyl-, ethyl ester are not extensively documented in publicly available literature, examining the degradation of structurally similar molecules provides crucial insights into its likely biochemical and environmental breakdown mechanisms. These related compounds include other unsaturated esters, particularly acrylic and phthalate esters, as well as unsaturated fatty acids. Their degradation processes, whether through microbial action in soil and water or via atmospheric oxidation, offer a scientifically grounded framework for understanding the potential environmental lifecycle of this compound.
The primary mechanisms for the breakdown of such esters in the environment involve hydrolysis of the ester bond and oxidation or saturation of the carbon-carbon double bond. These reactions are often mediated by microorganisms or initiated by atmospheric oxidants.
Biodegradation of Structurally Related Esters in Soil and Water
The biodegradation of esters in aquatic and terrestrial environments is a key process that reduces their persistence. Studies on acrylic esters, which, like this compound, are α,β-unsaturated esters, show they are susceptible to microbial degradation. nih.govmdpi.com The initial step in the biodegradation of esters is typically the enzymatic hydrolysis of the ester linkage by esterases or lipases, yielding the parent acid and alcohol. nih.govscbt.com
For instance, research on commercially significant acrylic esters such as ethyl acrylate (B77674) and butyl acrylate demonstrates their capacity for rapid biodegradation. nih.gov In tests measuring biochemical oxygen demand (BOD5), ethyl acrylate and butyl acrylate were found to be easily degraded. nih.gov Further testing using the OECD 301D closed bottle method confirmed that acrylic esters are biodegradable. nih.gov The parent compound, acrylic acid, degrades rapidly in soil, with a half-life of less than one day. nih.gov This suggests that the resulting carboxylic acid from the hydrolysis of related esters would also be readily metabolized.
Fungi are also significant in the breakdown of synthetic polymers like acrylic resins. mdpi.com Species from the genera Aspergillus and Penicillium are known to colonize materials containing these resins and can facilitate their degradation through their enzymatic activities, particularly the action of esterases that break the ester bonds. mdpi.com
The degradation of phthalate esters, another class of widely used industrial esters, also follows a similar initial pathway. Bacterial degradation of phthalates is initiated by the action of esterases, which hydrolyze the ester bonds to form phthalate isomers that can then enter further metabolic pathways. nih.gov
Table 1: Biodegradability of Structurally Related Acrylic Esters
This table summarizes the biodegradability of several acrylic compounds that are structurally related to this compound. The data is based on standardized testing methods.
| Compound | 5-Day BOD (% Degradation) | 28-Day OECD 301D (% Degradation) | Soil Half-Life (t½) |
|---|---|---|---|
| Acrylic Acid | Limited | 81% | < 1 day |
| Methyl Acrylate | Limited | 57-60% | Not specified |
| Ethyl Acrylate | 77% | 57-60% | Not specified |
| Butyl Acrylate | 56% | 57-60% | Not specified |
Data sourced from Staples et al. (2000). nih.gov
Anaerobic Degradation of Related Unsaturated Fatty Acids
In anaerobic environments, the degradation of unsaturated long-chain fatty acids (LCFAs) has been studied, providing a model for the breakdown of the carbon chain of this compound. These processes are carried out by specific microbial consortia. nih.gov Studies have identified bacteria from the families Syntrophomonadaceae and Syntrophobacteraceae as key players in the oxidation of fatty acids. nih.gov
There appear to be distinct microbial strategies for degrading unsaturated versus saturated fatty acids. nih.gov One proposed pathway for unsaturated LCFAs involves an initial saturation of the double bond before the fatty acid undergoes β-oxidation. nih.gov Another possibility is the direct β-oxidation of the unsaturated chain. nih.govnih.gov For example, in one study, an enrichment culture grown on oleate (B1233923) (an unsaturated fatty acid) was also able to degrade palmitate (a saturated fatty acid), but a culture specialized for palmitate required a long adaptation phase before it could break down oleate. nih.gov This suggests that specific enzymatic machinery is required for the initial steps in the degradation of unsaturated compounds. nih.gov
Atmospheric Degradation Pathways
Unsaturated esters with sufficient vapor pressure are expected to be released into the atmosphere, where their primary degradation pathway is reaction with photochemically produced hydroxyl (OH) radicals. nih.gov This is the dominant atmospheric sink for many oxygenated volatile organic compounds (OVOCs). nih.gov
The reaction is initiated by the addition of the OH radical to the carbon-carbon double bond. This process is generally rapid, leading to relatively short atmospheric lifetimes for these compounds. For example, studies on a series of methyl-butenols (unsaturated alcohols structurally similar to the pentenol moiety of the target compound) show that they react quickly with OH radicals. nih.gov Similarly, research on the atmospheric degradation of other unsaturated esters, such as methyl methacrylate (B99206) and butyl acrylate, confirms that the OH radical reaction is the key removal process.
The rate of this reaction is influenced by the structure of the molecule. The presence and position of methyl groups and the length of the ester chain can affect the reaction kinetics.
Table 2: Atmospheric Reaction Rate Constants for Structurally Related Unsaturated Compounds with OH Radicals
This table shows the rate coefficients (kOH) for the gas-phase reaction of several unsaturated esters with the hydroxyl radical at approximately 298 K. A larger rate constant indicates a faster reaction and a shorter atmospheric lifetime.
| Compound | Chemical Class | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| Methyl Methacrylate | Unsaturated Ester | 4.30 x 10⁻¹¹ |
| Butyl Methacrylate | Unsaturated Ester | 6.63 x 10⁻¹¹ |
| Butyl Acrylate | Unsaturated Ester | 2.17 x 10⁻¹¹ |
| Vinyl Acetate | Unsaturated Ester | 2.48 x 10⁻¹¹ |
| 2-Methyl-3-buten-2-ol | Unsaturated Alcohol | 6.32 x 10⁻¹¹ |
| 3-Methyl-2-buten-1-ol | Unsaturated Alcohol | 1.46 x 10⁻¹⁰ |
Data sourced from multiple atmospheric chemistry studies. nih.gov
The products of this initial OH radical addition are typically highly reactive radical adducts that undergo further reactions in the atmosphere, often involving oxygen (O₂) and nitrogen oxides (NOx), leading to the formation of various smaller, oxygenated products such as aldehydes and ketones.
Advanced Applications and Research Frontiers of Ethyl 2 Methyl 2 Pentenoate
Ethyl 2-methyl-2-pentenoate, a seemingly specific α,β-unsaturated ester, stands at the forefront of innovative chemical research, demonstrating significant potential in material science, asymmetric synthesis, and the development of specialty chemicals. Its unique structure serves as a valuable scaffold for creating novel materials and complex molecules, pushing the boundaries of modern chemistry.
Future Research Directions and Emerging Methodologies
Development of Novel Green Synthetic Routes and Sustainable Production Methods
The chemical industry's shift towards sustainability is driving research into environmentally benign methods for synthesizing valuable compounds like ethyl 2-methyl-2-pentenoate. Future investigations will likely focus on replacing traditional synthetic protocols, which often rely on harsh chemicals and generate significant waste, with greener alternatives.
Key research areas include:
Biocatalysis: Utilizing enzymes or whole-cell systems for the esterification process offers high selectivity under mild reaction conditions, reducing energy consumption and by-product formation.
Heterogeneous Catalysis: The development of solid acid catalysts can simplify product purification and catalyst recycling, key principles of green chemistry. Research into novel mesoporous materials and supported catalysts is expected to yield efficient and reusable systems for the synthesis of α,β-unsaturated esters.
Renewable Feedstocks: A significant future direction is the production of ethyl 2-methyl-2-pentenoate from renewable bio-based sources instead of petroleum-derived precursors. This involves exploring metabolic engineering of microorganisms to produce the necessary acid and alcohol components.
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of green solvents like ionic liquids and supercritical fluids will be crucial to minimize the environmental impact of the synthesis process.
| Green Chemistry Approach | Potential Advantage | Research Focus |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Novel solid acid catalysts |
| Renewable Feedstocks | Reduced carbon footprint | Metabolic engineering of microorganisms |
| Green Solvents | Minimized environmental impact | Ionic liquids, supercritical fluids |
Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis and Isomer Resolution
The accurate identification and quantification of ethyl 2-methyl-2-pentenoate, especially at trace levels in complex matrices like food and beverages, is critical for quality control and authenticity assessment. Future advancements in analytical chemistry will provide more sensitive and selective methods.
Emerging techniques of interest include:
Multidimensional Gas Chromatography (MDGC): This powerful technique, particularly comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS), offers superior separation capabilities for resolving isomeric compounds and isolating trace analytes from complex backgrounds.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution, enabling the unambiguous identification of target compounds and the characterization of unknown related structures.
Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with human sensory perception, allowing for the identification of odor-active compounds, which is essential for understanding the sensory contribution of ethyl 2-methyl-2-pentenoate.
Vibrational Spectroscopy: Advanced techniques in Raman and infrared spectroscopy, potentially coupled with chemometrics, could offer rapid and non-destructive methods for at-line or in-line process monitoring during production.
Integration of Computational Chemistry with Experimental Studies for Mechanistic Insights and Predictive Modeling
Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting chemical properties, thereby accelerating the development of new synthetic and analytical methods.
Future research will likely leverage computational approaches to:
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the transition states and reaction pathways of both chemical and enzymatic syntheses of ethyl 2-methyl-2-pentenoate. This provides fundamental insights that can guide the optimization of reaction conditions.
Predict Spectroscopic and Chromatographic Data: Computational models can predict NMR spectra, mass fragmentation patterns, and chromatographic retention times, aiding in the identification of the compound and its isomers.
Catalyst Design: Predictive modeling can be employed to design new catalysts with enhanced activity and selectivity for the synthesis of α,β-unsaturated esters. This in-silico approach can significantly reduce the experimental effort required for catalyst development.
Exploration of New Catalytic Systems for Highly Stereoselective Synthesis of 2-Pentenoic Acid, 2-Methyl-, Ethyl Ester
The double bond in ethyl 2-methyl-2-pentenoate can exist as either the (E) or (Z) isomer, each potentially having different sensory properties. The development of catalytic systems that can selectively produce one isomer over the other is a significant area of future research.
Key research avenues include:
Asymmetric Catalysis: The use of chiral catalysts, including organocatalysts and transition metal complexes with chiral ligands, could enable the enantioselective or diastereoselective synthesis of specific stereoisomers.
Directed Catalysis: Substrate-controlled and reagent-controlled synthetic strategies will be explored to achieve high stereoselectivity in the formation of the double bond.
Enzymatic Resolution: Lipases and other enzymes that exhibit stereoselectivity can be used for the kinetic resolution of racemic mixtures or for the direct stereoselective synthesis of the desired isomer.
| Catalytic System | Approach | Goal |
| Asymmetric Catalysis | Chiral catalysts (organo- or metal-based) | Enantioselective/diastereoselective synthesis |
| Directed Catalysis | Substrate/reagent control | High stereoselectivity of the double bond |
| Enzymatic Systems | Stereoselective enzymes (e.g., lipases) | Kinetic resolution or direct stereoselective synthesis |
Investigations into Novel Biochemical Pathways and Biotransformations of Related Compounds
Understanding how compounds structurally related to ethyl 2-methyl-2-pentenoate are formed and transformed in biological systems can open up new avenues for its biotechnological production and provide insights into its metabolic fate.
Future research will focus on:
Metabolic Engineering: Identifying and engineering the metabolic pathways in microorganisms (like yeasts and bacteria) that can produce the precursor molecules for ethyl 2-methyl-2-pentenoate.
Biotransformation Studies: Investigating the ability of various microorganisms to transform related α,β-unsaturated carbonyl compounds. For example, studies on the biotransformation of similar substrates by yeasts like Yarrowia lipolytica can reveal enzymes and pathways applicable to the target molecule.
Pathway Elucidation: Using transcriptomics, proteomics, and metabolomics to uncover the specific genes and enzymes involved in the biosynthesis and degradation of related unsaturated esters in natural systems.
Q & A
Basic: What synthetic routes are recommended for preparing 2-pentenoic acid, 2-methyl-, ethyl ester in academic research?
The compound can be synthesized via esterification of 2-methyl-2-pentenoic acid with ethanol under acid catalysis. A method adapted from acetoacetic ester synthesis involves condensing ethyl acetoacetate with appropriate aldehydes or ketones under basic conditions, followed by dehydration to form the α,β-unsaturated ester . For stereochemical control, reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor the desired (E)- or (Z)-isomer. Gas chromatography (GC) or nuclear magnetic resonance (NMR) should confirm purity and isomer ratio .
Basic: How is 2-methyl-2-pentenoic acid ethyl ester characterized using analytical techniques?
Gas chromatography/mass spectrometry (GC/MS) is the primary method for identification. The compound elutes at a retention index (RI) of 1017 on polar columns, with a characteristic mass spectrum showing fragments at m/z 142 (molecular ion), 99 (loss of CH2CH2O), and 71 (α-cleavage of the ester group) . Complementary NMR analysis (¹H and ¹³C) resolves double-bond geometry: (E)-isomers exhibit downfield-shifted vinyl protons (~δ 6.2 ppm) compared to (Z)-isomers .
Basic: How are spectral data interpreted to confirm the structure of this compound?
Electron ionization (EI) mass spectra from NIST databases provide reference fragmentation patterns. Key peaks include the molecular ion (m/z 142) and fragments resulting from McLafferty rearrangements (e.g., m/z 99). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and C=C absorption (~1650 cm⁻¹). For isomers, NOESY NMR can differentiate (E) and (Z) configurations by correlating spatial proximity of substituents .
Advanced: How can researchers resolve discrepancies between predicted and experimental physicochemical properties?
Predicted properties (e.g., boiling point: 345°C, density: 1.03 g/cm³ ) may deviate from experimental values due to isomerism or impurities. For validation, use differential scanning calorimetry (DSC) to measure melting points and refractometry for density. Computational methods (e.g., COSMO-RS) can refine predictions by incorporating solvent effects and conformational analysis .
Advanced: What strategies differentiate (E)- and (Z)-isomers of 2-methyl-2-pentenoic acid ethyl ester?
GC retention times on chiral columns (e.g., β-cyclodextrin) separate isomers, with (E)-isomers typically eluting earlier due to reduced steric hindrance . NMR coupling constants (³JHH) distinguish configurations: (E)-isomers show larger couplings (~15 Hz for trans-vinyl protons), while (Z)-isomers exhibit smaller values (~10 Hz). Circular dichroism (CD) may further confirm enantiomeric purity in chiral derivatives .
Advanced: What mechanistic insights guide the synthesis of α,β-unsaturated esters like this compound?
The reaction proceeds via a keto-enol tautomerization mechanism. Base-catalyzed deprotonation of ethyl acetoacetate forms an enolate, which undergoes nucleophilic attack on an aldehyde. Subsequent dehydration (e.g., via acid catalysis or thermal elimination) yields the α,β-unsaturated ester. Kinetic studies using in situ IR or HPLC can monitor intermediate formation and optimize reaction rates .
Advanced: How do structural modifications (e.g., cyano substitution) affect reactivity and stability?
Derivatives like 2-cyano-3-phenyl-2-pentenoic acid ethyl ester (CAS 14442-48-9 ) exhibit altered electronic properties due to the electron-withdrawing cyano group. This enhances electrophilicity at the β-carbon, facilitating Michael additions. Stability studies (e.g., accelerated aging under UV light) assess degradation pathways, with LC-MS identifying oxidation or hydrolysis products .
Advanced: What computational methods validate experimental data for this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and NMR chemical shifts, which are compared to experimental data to validate structures. Molecular dynamics simulations model solvent interactions and predict solubility parameters. Discrepancies between computed and observed boiling points may indicate associative interactions (e.g., dimerization) .
Basic: What purification techniques are optimal for isolating this ester?
Fractional distillation under reduced pressure minimizes thermal degradation. For lab-scale purification, flash chromatography on silica gel (hexane/ethyl acetate gradient) resolves esters from byproducts. Recrystallization from cold ethanol removes nonpolar impurities. Purity is assessed via GC-FID or HPLC with UV detection at 210 nm .
Advanced: How do steric and electronic effects influence polymerization of related α,β-unsaturated esters?
In copolymerization studies, the methyl group at C2 sterically hinders radical propagation, reducing polymerization rates compared to unsubstituted acrylates. Electron-withdrawing groups (e.g., esters) stabilize propagating radicals, enhancing reactivity. Kinetic studies using DSC or gel permeation chromatography (GPC) quantify monomer reactivity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
